3-chloro-5-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide
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Overview
Description
3-chloro-5-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, along with a pyrazinyl azetidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzamide core, followed by the introduction of chloro and fluoro substituents. The azetidine ring is then constructed and attached to the pyrazine moiety. Common reagents used in these steps include halogenating agents, amines, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-chloro-5-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with biological targets.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-5-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative with similar structural features.
5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one: A pyrazinone derivative with potential biological activities.
Uniqueness
3-chloro-5-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its azetidine ring and pyrazine moiety contribute to its potential as a versatile compound in various research fields .
Properties
Molecular Formula |
C14H12ClFN4O |
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Molecular Weight |
306.72 g/mol |
IUPAC Name |
3-chloro-5-fluoro-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide |
InChI |
InChI=1S/C14H12ClFN4O/c15-10-3-9(4-11(16)5-10)14(21)19-12-7-20(8-12)13-6-17-1-2-18-13/h1-6,12H,7-8H2,(H,19,21) |
InChI Key |
MKYJZRJRUGEBHA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2)NC(=O)C3=CC(=CC(=C3)Cl)F |
Origin of Product |
United States |
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